Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated thienyl group, a phenylsulfonyl-substituted pyrrolopyridine, and a carbamate ester. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolopyridine structure, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The bromination of the thienyl group is achieved using brominating agents such as N-bromosuccinimide (NBS). Finally, the carbamate ester is formed by reacting the intermediate with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The brominated thienyl group may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[3-bromo-4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]-2-cyanophenyl]-, 1,1-dimethylethyl ester
- N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is unique due to its combination of a brominated thienyl group and a phenylsulfonyl-substituted pyrrolopyridine. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C22H20BrN3O4S2 |
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Molecular Weight |
534.4 g/mol |
IUPAC Name |
tert-butyl N-[5-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]-4-bromothiophen-2-yl]carbamate |
InChI |
InChI=1S/C22H20BrN3O4S2/c1-22(2,3)30-21(27)25-18-13-17(23)19(31-18)15-9-11-24-20-16(15)10-12-26(20)32(28,29)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
InChI Key |
ZSHBODXRPKCJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(S1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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